6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a structurally complex heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo moiety. Key structural elements include:
- Quinazolinone scaffold: A bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
- 1,2,4-Oxadiazole substituent: A bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity.
- Sulfanyl linker: The methylsulfanyl group bridges the oxadiazole and quinazolinone, contributing to conformational flexibility and hydrophobic interactions.
- 3-Methylphenyl group: Positioned at the 7th carbon of the quinazolinone, this substituent may enhance lipophilicity and membrane permeability .
The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation for the quinazolinone core, followed by Suzuki coupling or nucleophilic substitution for functionalization .
Properties
IUPAC Name |
6-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylphenyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O4S/c1-14-4-2-7-17(8-14)30-24(31)18-10-20-21(33-13-32-20)11-19(18)27-25(30)35-12-22-28-23(29-34-22)15-5-3-6-16(26)9-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURVMXLDLQRKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)F)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the fluorophenyl group, and the construction of the quinazolinone core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to different reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl or methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that combines several functional groups. It has a unique structure and is investigated in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound can undergo oxidation, reduction, and substitution chemical reactions.
Chemistry
This compound can be employed as a building block in chemistry for synthesizing more complex molecules, allowing exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be investigated for potential biological activities like antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can offer insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound can be explored as a lead compound for drug development, and its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In industry, this compound can be used to develop new materials with specific properties, such as polymers, coatings, or catalysts, because its unique functional groups can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Functional Group Impact
- Fluorine vs. Methoxy Groups : The target compound’s 3-fluorophenyl group (electron-withdrawing) contrasts with 4k/4l’s 4-methoxyphenyl (electron-donating). Fluorine enhances metabolic stability and binding precision, whereas methoxy groups increase solubility but reduce target affinity .
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound offers greater rigidity and metabolic resistance compared to triazole derivatives in , which may degrade faster in vivo .
Pharmacological Performance
- Activity Trends: Quinazolinone derivatives with fluorinated aryl groups (e.g., 4k) exhibit superior antiproliferative activity compared to non-fluorinated analogues. The target compound’s fluorophenyl-oxadiazole motif is expected to follow this trend .
- Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselectivity during oxadiazole formation, whereas triazoloquinazolines () are more straightforward to functionalize .
Physicochemical Properties
- Molecular Weight: At ~500–550 g/mol, the target compound aligns with typical quinazolinone drugs (e.g., Gefitinib: 447 g/mol), suggesting favorable drug-likeness .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Fluorine and oxadiazole synergistically enhance target engagement, as seen in 4k’s low IC₅₀ values . The target compound’s unique [1,3]dioxolo group may further modulate selectivity.
- Metabolic Stability : Oxadiazole-containing compounds resist cytochrome P450 oxidation better than triazole analogues, as demonstrated in preclinical studies .
Biological Activity
The compound 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula: C₁₈H₁₅FN₂O₃S
- Molecular Weight: 354.39 g/mol
- IUPAC Name: this compound
Structural Features
The compound features:
- A quinazolinone core which is known for various pharmacological properties.
- An oxadiazole moiety that is often associated with antimicrobial and anticancer activities.
- A sulfanyl group that may enhance biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For example, research has shown that related oxadiazole compounds demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Oxadiazole A | S. aureus | Moderate |
| Oxadiazole B | E. coli | High |
| Oxadiazole C | Candida albicans | Low |
Anticancer Properties
The quinazolinone scaffold is well-documented for its anticancer properties. A study evaluating various quinazolinone derivatives found that certain substitutions significantly enhanced their cytotoxic effects against human cancer cell lines . The specific activity of the compound remains to be fully elucidated; however, its structural components suggest potential efficacy in this area.
The proposed mechanism of action for compounds similar to the one often involves:
- Inhibition of DNA synthesis.
- Disruption of cell division processes.
- Induction of apoptosis in cancer cells.
Case Study 1: Antimicrobial Evaluation
In a recent evaluation of several oxadiazole-containing compounds, the compound exhibited notable activity against S. aureus, with an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition at low concentrations .
Case Study 2: Cytotoxicity Assay
Another study focused on the cytotoxic effects of quinazolinone derivatives on various cancer cell lines. The results showed that modifications to the oxadiazole group could lead to enhanced cytotoxicity compared to parent compounds . The specific compound's impact on cell viability was assessed using standard MTT assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
